M32 Exhibits Superior Affinity at Spinal Galanin Receptors Compared to M35, M40, and C7
In rat spinal cord membranes, M32 displays the highest reported binding affinity for galanin receptors among chimeric peptide ligands, with a Kd of 0.01 nM . For comparison, M35 binds with a Kd of 0.1 nM [1], M40 has a 10-fold lower affinity with an IC50 of 0.1 nM [2], and C7 binds with a Kd of 1.16 nM [3]. This 10- to 116-fold difference in affinity directly correlates with functional antagonism, as M32 and C7 were potent antagonists of galanin receptors in rat spinal cord, whereas M40, despite its high in vitro affinity, exhibited only very weak antagonism in the same system [4].
| Evidence Dimension | Binding affinity at spinal galanin receptors |
|---|---|
| Target Compound Data | Kd = 0.01 nM |
| Comparator Or Baseline | M35: Kd = 0.1 nM; M40: IC50 = 0.1 nM; C7: Kd = 1.16 nM |
| Quantified Difference | 10-fold higher affinity vs M35/M40; 116-fold higher affinity vs C7 |
| Conditions | Rat spinal cord membranes |
Why This Matters
Higher affinity in spinal tissue translates to potent antagonism in pain models, enabling lower effective doses and reducing off-target effects in central nervous system studies.
- [1] Kask K, et al. M-35, a high-affinity chimeric peptide that blocks the neuronal actions of galanin. Proc Natl Acad Sci U S A. 1991;88(23):10961-10965. View Source
- [2] Bartfai T, et al. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes. Proc Natl Acad Sci U S A. 1993;90(23):11287-11291. View Source
- [3] PeptideDB. Galanin (1-13)-spantide I product information. View Source
- [4] Wiesenfeld-Hallin Z, et al. New high affinity peptide antagonists to the spinal galanin receptor. Proc Natl Acad Sci U S A. 1992;89(23):11287-11291. View Source
